1-(Trifluoromethoxy)pentachlorobenzene
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Overview
Description
1-(Trifluoromethoxy)pentachlorobenzene is an organic compound characterized by the presence of a trifluoromethoxy group and five chlorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of benzaldehyde or a mixture of benzaldehyde and parylene, followed by fluoridation using anhydrous hydrogen fluoride . Another approach involves the use of carbon tetrachloride as a solvent for chlorination, although alternative solvents like tetrachloroethane and pentachloroethane are also used .
Industrial Production Methods: Industrial production of 1-(Trifluoromethoxy)pentachlorobenzene often employs large-scale chlorination and fluoridation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals, agrochemicals, and materials science .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)pentachlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
1-(Trifluoromethoxy)pentachlorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, materials science, and electronic chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)pentachlorobenzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The presence of multiple chlorine atoms can also affect its chemical behavior and interactions with biological systems .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene
- 1-(Trifluoromethoxy)-2,4,6-trichlorobenzene
- 1-(Trifluoromethoxy)-3,5-dichlorobenzene
Comparison: 1-(Trifluoromethoxy)pentachlorobenzene is unique due to the combination of a trifluoromethoxy group and five chlorine atoms, which imparts distinct chemical propertiesFor instance, the presence of additional chlorine atoms can enhance its stability and influence its interactions with other molecules .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5F3O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COADNIGQWJOMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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